Dexchlorpheniramine N-Oxide Dihydrochloride
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Overview
Description
Dexchlorpheniramine N-Oxide Dihydrochloride is a derivative of dexchlorpheniramine, which is an antihistamine used to treat allergic reactions. This compound is known for its high purity and is used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexchlorpheniramine N-Oxide Dihydrochloride involves the oxidation of dexchlorpheniramine. The reaction typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexchlorpheniramine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of dexchlorpheniramine, such as different oxides and substituted amines .
Scientific Research Applications
Dexchlorpheniramine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions.
Industry: Used in the development of new pharmaceutical formulations
Mechanism of Action
Dexchlorpheniramine N-Oxide Dihydrochloride exerts its effects by competing with histamine for H1-receptor sites on effector cells. This blocks the action of endogenous histamine, leading to the relief of allergic symptoms. The molecular targets include histamine receptors on cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Dexchlorpheniramine Maleate: Another derivative of dexchlorpheniramine used for similar therapeutic purposes.
Chlorpheniramine Maleate: A racemic mixture of chlorpheniramine used as an antihistamine.
Dexbrompheniramine Maleate: A brominated derivative with similar antihistamine properties
Uniqueness
Dexchlorpheniramine N-Oxide Dihydrochloride is unique due to its N-oxide functionality, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and development in the pharmaceutical industry .
Properties
Molecular Formula |
C16H21Cl3N2O |
---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C16H19ClN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H/t15-;;/m0../s1 |
InChI Key |
OHKSBZICVDICGZ-CKUXDGONSA-N |
Isomeric SMILES |
C[N+](C)(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl |
Origin of Product |
United States |
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